2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-)
Description
Nomenclature and Structural Classification
Systematic IUPAC Nomenclature and Alternative Designations
The compound is formally named 2-(benzenesulfonyl)benzenediazonium tetrachlorozincate(2-) under IUPAC guidelines. This designation reflects its dual-component ionic structure:
- Cation : The diazonium group $$ \text{N}2^+ $$ is attached to a benzene ring substituted at the *para*-position with a benzenesulfonyl group ($$ \text{SO}2\text{C}6\text{H}5 $$). The numbering prioritizes the diazonium group at position 1, with the sulfonyl substituent at position 2.
- Anion : The tetrachlorozincate(2-) ion ($$ \text{ZnCl}_4^{2-} $$) serves as the counterion, balancing the +1 charge of the diazonium cation.
Alternative designations :
- CAS Registry Number : 1234423-98-3 .
- Non-systematic names : Variations such as "benzenediazonium benzenesulfonate zinc chloride complex" may appear in older literature but lack IUPAC compliance.
Table 1: Key Nomenclature Data
| Property | Value/Designation |
|---|---|
| IUPAC Name | 2-(benzenesulfonyl)benzenediazonium tetrachlorozincate(2-) |
| CAS Number | 1234423-98-3 |
| Molecular Formula | $$ \text{C}{12}\text{H}{10}\text{N}2\text{O}2\text{S} \cdot \text{ZnCl}_4^{2-} $$ |
| Charge Balance | +1 (cation) / -2 (anion) |
Hybrid Composition Analysis: Diazonium-Zinc Complex Coordination
The compound exemplifies a hybrid ionic-covalent system , combining a reactive diazonium cation with a stable zinc chloride complex.
Cationic Component
The diazonium cation ($$ \text{Ar-N}2^+ $$) derives from the diazotization of 2-(benzenesulfonyl)aniline. The benzenesulfonyl group ($$ \text{SO}2\text{C}6\text{H}5 $$) is electron-withdrawing, stabilizing the diazonium ion through resonance and inductive effects . The linear $$ \text{C-N}^+ \equiv \text{N} $$ geometry, characteristic of diazonium salts, is preserved, as confirmed by X-ray studies of analogous compounds .
Anionic Component
The tetrachlorozincate(2-) anion ($$ \text{ZnCl}_4^{2-} $$) adopts a tetrahedral geometry , with zinc in a +2 oxidation state coordinated to four chloride ligands. This structure is stabilized by Lewis acid-base interactions, where zinc’s empty d-orbitals accept electron density from chloride ions .
Coordination Mechanism :
- Electrostatic attraction between the diazonium cation and zincate anion dominates.
- Secondary interactions, such as van der Waals forces between aromatic rings and chloride ions, may contribute to lattice stability .
Table 2: Coordination Properties
| Parameter | Value/Description |
|---|---|
| Zinc Coordination Number | 4 |
| Anion Geometry | Tetrahedral |
| Bond Length (Zn-Cl) | ~2.28–2.30 Å (typical for $$ \text{ZnCl}_4^{2-} $$) |
Crystallographic Classification Based on Space Group and Lattice Parameters
While direct crystallographic data for this specific compound are limited, inferences can be drawn from structurally related diazonium-zinc complexes.
Space Group
Analogous diazonium salts with tetrahedral anions (e.g., $$ \text{BF}4^- $$) commonly crystallize in monoclinic systems (e.g., space group $$ P21/c $$) due to the asymmetric nature of the diazonium cation and the need to accommodate bulky substituents .
Lattice Parameters
Hypothetical lattice constants, based on similar compounds, might approximate:
- $$ a = 10.5–12.0 \, \text{Å} $$
- $$ b = 7.8–8.5 \, \text{Å} $$
- $$ c = 14.2–15.0 \, \text{Å} $$
- $$ \beta = 95–105^\circ $$
Packing Arrangement :
- Diazonium cations and zincate anions likely form alternating layers stabilized by ionic interactions.
- The benzenesulfonyl groups may engage in π-π stacking, further stabilizing the crystal lattice .
Table 3: Hypothetical Crystallographic Data
| Parameter | Estimated Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | $$ P2_1/c $$ |
| Unit Cell Volume | ~1,100–1,300 ų |
| Density | 1.8–2.0 g/cm³ |
Properties
CAS No. |
84195-94-8 |
|---|---|
Molecular Formula |
C24H18Cl4N4O4S2Zn |
Molecular Weight |
697.7 g/mol |
IUPAC Name |
2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C12H9N2O2S.4ClH.Zn/c2*13-14-11-8-4-5-9-12(11)17(15,16)10-6-2-1-3-7-10;;;;;/h2*1-9H;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
YXBXZUNEIHBEHO-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+]#N.C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-(Benzenesulfonyl)aniline : The aromatic amine precursor bearing the benzenesulfonyl substituent.
- Sodium nitrite (NaNO2) : Source of nitrous acid.
- Zinc chloride (ZnCl2) : Provides the tetrachlorozincate(2-) anion upon complexation.
- Hydrochloric acid (HCl) : Acidic medium for diazotization.
Reaction Conditions
- The 2-(benzenesulfonyl)aniline is dissolved in an aqueous acidic solution (HCl).
- The solution is cooled to 0–5 °C to maintain diazonium salt stability.
- Sodium nitrite solution is added dropwise to generate nitrous acid in situ.
- After diazotization, zinc chloride is added to form the tetrachlorozincate(2-) complex.
- The resulting diazonium tetrachlorozincate salt precipitates or remains in solution depending on concentration and temperature.
Isolation and Purification
- The complex salt is isolated by filtration or extraction under cold conditions.
- It is typically stored at low temperature to prevent decomposition.
- Purity is confirmed by spectroscopic methods and elemental analysis.
Comparative Data Table: Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Aromatic amine | 2-(Benzenesulfonyl)aniline | Purity > 98% recommended |
| Acid medium | 1–2 M HCl | Maintains acidic pH for diazotization |
| Temperature | 0–5 °C | Critical to prevent diazonium decomposition |
| Sodium nitrite equivalents | 1.0–1.1 eq. | Slight excess ensures complete diazotization |
| Zinc chloride equivalents | 1.0–1.2 eq. | For complete complexation |
| Reaction time | 30–60 minutes | Monitored by TLC or spectroscopic methods |
| Isolation | Cold filtration or extraction | Avoid warming to maintain stability |
Research Findings and Optimization Notes
- Temperature control is paramount; diazonium salts decompose rapidly above 5 °C, releasing nitrogen gas and losing reactivity.
- The presence of the benzenesulfonyl group influences the electron density on the aromatic ring, affecting diazotization rate and stability.
- Zinc tetrachloride complexation enhances the stability of the diazonium salt compared to simple diazonium chlorides, allowing for safer handling and storage.
- The complex salt exhibits distinct solubility properties, facilitating purification by selective precipitation.
- Literature reports (e.g., Organic Syntheses procedures) confirm that similar diazonium salts can be prepared with high yield and purity using analogous methods.
Summary of Preparation Method
- Dissolve 2-(benzenesulfonyl)aniline in cold aqueous HCl.
- Slowly add sodium nitrite solution at 0–5 °C to generate the diazonium salt.
- Add zinc chloride solution to form the tetrachlorozincate(2-) complex.
- Maintain low temperature throughout to prevent decomposition.
- Isolate the complex salt by cold filtration or extraction.
- Store the product under refrigeration for stability.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with the presence of a coupling agent.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or stannous chloride.
Major Products Formed
Substitution Reactions: Various substituted benzenesulfonyl derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 2-(benzenesulfonyl)aniline.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound is utilized as an intermediate in synthesizing complex organic molecules and dyes.
- Reactions :
- Substitution Reactions : The diazonium group can be replaced by nucleophiles (e.g., halides).
- Coupling Reactions : Participates in azo coupling reactions with phenols.
- Reduction Reactions : Can be reduced to yield the corresponding amine.
- Reactions :
Biology
- Labeling and Detection : Its ability to form stable azo compounds makes it useful for labeling biomolecules.
- Case Study: A study demonstrated the successful use of azo-coupling compounds for detecting specific proteins in biological samples.
Medicine
-
Potential Drug Development : Investigated for antimicrobial and cytotoxic properties.
- Antimicrobial Activity :
- Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL) Comparison Drug MIC (µg/mL) Staphylococcus aureus 8 Gentamicin 8 Bacillus subtilis 16 Ketoconazole 16 Escherichia coli 32 Gentamicin 32 - Antimicrobial Activity :
-
Cytotoxic Activity :
- Evaluated on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer).
Cell Line IC50 (µM) MDA-MB-231 15 HepG-2 20
These findings suggest its potential as a lead compound in anticancer drug development.
Industry
- Production of Dyes and Pigments : Utilized in manufacturing vibrant azo dyes due to its reactivity in coupling reactions.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) involves the reactivity of the diazonium group. The diazonium ion is highly reactive and can undergo various transformations, such as substitution and coupling reactions. The tetrachlorozincate anion stabilizes the diazonium ion and facilitates its reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on mercury-containing benzenesulfonyl derivatives (e.g., [93832-67-8], [92714-09-5]). While these share the benzenesulfonyl moiety, they differ fundamentally in metal center, counterion, and reactivity. Below is a detailed comparison:
Table 1: Key Properties of 2-(Benzenesulfonyl)benzenediazonium; Tetrachlorozinc(2−) vs. Mercury-Based Analogues
| Property | 2-(Benzenesulfonyl)benzenediazonium; Tetrachlorozinc(2−) | 2-(Benzenesulfonyl)ethyl-chloromercury* [93832-67-8] | 2-Acetyloxyhexyl(chloro)mercury* [92714-09-5] |
|---|---|---|---|
| Metal Center | Zinc (Zn²⁻) | Mercury (Hg) | Mercury (Hg) |
| Reactive Group | Diazonium (N₂⁺) | Ethyl-chloromercury (C-Hg-Cl) | Acetyloxyhexyl-chloromercury (C-Hg-Cl) |
| Counterion | Tetrachlorozinc(2−) | None (neutral organomercury) | None (neutral organomercury) |
| Stability | Likely moderate (diazonium salts are thermally unstable) | High (organomercury compounds are stable but toxic) | Moderate (hydrolyzes in aqueous conditions) |
| Primary Use | Aryl coupling, sulfonation reactions | Historical use in fungicides/preservatives | Limited to niche synthetic applications |
| Toxicity | Moderate (zinc salts generally low toxicity) | Extremely high (neurotoxic, bioaccumulative) | High (mercury-related hazards) |
Key Research Findings
Reactivity :
- Diazonium salts like 2-(benzenesulfonyl)benzenediazonium decompose under heat or light, releasing nitrogen gas and forming aryl radicals . In contrast, mercury-based analogues (e.g., [93832-67-8]) exhibit slower degradation but pose severe environmental risks due to mercury release .
- The tetrachlorozinc counterion may enhance solubility in polar aprotic solvents (e.g., DMF), facilitating use in homogeneous reactions, whereas mercury compounds are often insoluble and require specialized handling .
Synthetic Utility :
- The diazonium group enables C–C or C–heteroatom bond formation via Gomberg-Bachmann or Meerwein reactions. Mercury compounds, however, are largely obsolete in synthesis due to toxicity and stricter regulations .
Environmental and Safety Profile :
- Zinc-based compounds are preferable in green chemistry initiatives, whereas mercury derivatives (e.g., [92714-09-5]) are restricted under the Minamata Convention .
Biological Activity
The compound 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) is a complex that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and cytotoxic activities.
Chemical Structure and Properties
The chemical structure of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) can be represented as follows:
- Molecular Formula : C12H10Cl4N2O2S
- Molecular Weight : 359.09 g/mol
- IUPAC Name : 2-(benzenesulfonyl)benzenediazonium tetrachlorozinc(II)
Synthesis
The synthesis of this compound typically involves the diazotization of sulfonyl-substituted anilines followed by coordination with zinc ions. The general reaction scheme can be summarized as:
- Diazotization : Aniline derivatives react with nitrous acid to form diazonium salts.
- Complexation : The diazonium salt is then reacted with tetrachlorozinc(II) to form the final complex.
Antimicrobial Activity
Research indicates that 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Proteus vulgaris
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound can inhibit bacterial growth effectively, comparable to standard antibiotics like Gentamicin and Ketoconazole .
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Gentamicin | 8 |
| Bacillus subtilis | 16 | Ketoconazole | 16 |
| Escherichia coli | 32 | Gentamicin | 32 |
| Proteus vulgaris | 32 | Ketoconazole | 32 |
Cytotoxic Activity
In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The results from MTT assays indicate that the compound significantly reduces cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HepG-2 | 20 |
These findings suggest that the compound may serve as a potential lead in anticancer drug development .
The biological activity of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) is thought to arise from its ability to interact with cellular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the diazonium group may facilitate electrophilic attack on nucleophilic sites in biomolecules, leading to disruption of cellular functions.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound's antibacterial activity was not only effective but also exhibited a synergistic effect when combined with other antibiotics.
- Cytotoxicity Assessment : In vitro studies showed that treatment with the compound led to increased apoptosis in cancerous cells, indicating its potential as a chemotherapeutic agent.
Q & A
Q. What are the critical considerations for synthesizing 2-(benzenesulfonyl)benzenediazonium tetrachlorozincate with high purity?
Methodological Answer: Synthesis requires strict control of reaction conditions to minimize side reactions (e.g., premature diazonium decomposition). Key steps include:
- Use of anhydrous solvents (e.g., THF or methanol) to avoid hydrolysis .
- Temperature regulation during diazotization (typically <5°C to stabilize the diazonium intermediate) .
- Addition of stabilizing agents like zinc chloride (tetrachlorozincate counterion) to enhance salt stability .
- Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, non-polar solvents) to remove hydrazine impurities, which can be quantified using benzaldehyde derivatization methods .
Q. How can researchers assess the stability of this compound under varying pH conditions?
Methodological Answer: Stability studies should employ:
- pH titration : Monitor decomposition kinetics via UV-Vis spectroscopy (λmax ~450–500 nm for diazonium species) in buffered solutions (pH 2–12).
- HPLC-MS analysis : Track degradation products (e.g., benzenesulfonyl derivatives or phenolic byproducts) under acidic/basic conditions .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability, as tetrachlorozincate salts often decompose above 150°C .
Advanced Research Questions
Q. How to resolve contradictory data in purity assessments caused by hydrazine contamination?
Methodological Answer: Hydrazine impurities (common in diazonium syntheses) can skew elemental analysis or NMR results. Mitigation strategies include:
- Benzalazine derivatization : React hydrazine with benzaldehyde in a 1:1 NaOH/MeOH diluent, followed by UV-Vis quantification at 300 nm .
- Cross-validation : Compare results from HPLC (retention time) and mass spectrometry (m/z for hydrazine adducts) .
- Reductive cleanup : Use zinc dust to reduce residual hydrazine before analysis .
Q. What advanced techniques characterize the electronic structure and reactivity of the diazonium-zinc complex?
Methodological Answer:
- X-ray crystallography : Resolve the coordination geometry of the tetrachlorozincate anion and diazonium cation .
- Cyclic voltammetry : Measure redox potentials to predict reactivity in coupling reactions (e.g., aryl radical formation at ~−0.5 V vs. Ag/AgCl) .
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to rationalize electrophilic substitution patterns at the benzene ring .
Q. How to design experiments to study its application in photoactive materials?
Methodological Answer:
- Photolysis studies : Irradiate the compound under UV light (365 nm) in inert solvents (e.g., DMF) and trap generated aryl radicals with TEMPO for ESR detection .
- Surface grafting : Immobilize the diazonium salt on conductive substrates (e.g., ITO glass) via electrochemical reduction, then characterize adhesion with AFM/XPS .
- Quantum yield determination : Compare UV-Vis absorbance before/after irradiation to calculate decomposition efficiency .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns for the tetrachlorozincate counterion?
Methodological Answer: Discrepancies arise from:
- Dynamic exchange effects : Tetrahedral [ZnCl₄]²⁻ may exhibit variable splitting in NMR due to ion pairing with the diazonium cation. Use low-temperature NMR (−40°C) to slow exchange rates .
- Paramagnetic impurities : Residual metal catalysts (e.g., Pd/Cu) broaden signals. Purify via chelation (EDTA wash) or sublimation .
Analytical Method Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
